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Compound of Interest

Compound Name: 2-(3-Bromophenyl)Acetophenone

Cat. No.: B1293243

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(3-
Bromophenyl)acetophenone. Due to the limited availability of published experimental spectra
for this specific compound, this guide presents a combination of predicted data based on
established spectroscopic principles and general experimental methodologies. The information
herein serves as a valuable resource for the identification, characterization, and quality control
of 2-(3-Bromophenyl)acetophenone in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 2-(3-Bromophenyl)acetophenone. These
predictions are based on the analysis of its chemical structure and comparison with similar
known compounds.

Table 1: Predicted *H NMR Data (500 MHz, CDCI3)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Aromatic H (ortho to
~8.00 - 7.90 Multiplet 2H
C=0)
_ Aromatic H (para to
~7.65 - 7.55 Multiplet 1H
C=0)
] Aromatic H (meta to
~7.50-7.40 Multiplet 3H
C=0 and ortho to Br)
) Aromatic H (meta and
~7.30-7.20 Multiplet 3H
para to Br)
~4.30 Singlet 2H -CHa2-
. 1 13
Chemical Shift (6, ppm) Assignment

~197.0 C=0 (Ketone)

~138.0 Aromatic C (quaternary, attached to CHz)
~136.5 Aromatic C (quaternary, attached to C=0)
~133.5 Aromatic CH

~131.5 Aromatic CH

~130.0 Aromatic CH

~129.0 Aromatic CH

~128.5 Aromatic CH

~127.0 Aromatic CH

~122.5 Aromatic C-Br

~45.0 -CH2-

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H Stretch
~2950 - 2850 Weak Aliphatic C-H Stretch
~1685 Strong C=0 Stretch (Aryl Ketone)

~1600, 1480, 1450

Medium-Strong

Aromatic C=C Bending

~1260 Medium C-C(=0)-C Stretch
~1100 - 1000 Medium Aromatic C-H In-plane Bending
Aromatic C-H Out-of-plane
~800 - 700 Strong )
Bending
~600 - 500 Medium C-Br Stretch

Table 4: Predicted Mass Spectrometry (El)

Fragmentation
m/z Proposed Fragment lon
2741276 [M]* (Molecular ion with Br isotopes)
195 [M - Br]*
105 [CeHsCO]* (Benzoyl cation)
91 [C7H7]* (Tropylium cation)
77 [CeHs]* (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may require optimization based on the instrumentation

and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 10-20 mg of 2-(3-Bromophenyl)acetophenone is
dissolved in 0.6-0.8 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR
tube.

Instrumentation: A 500 MHz NMR spectrometer is used for acquiring both *H and 3C NMR
spectra.

'H NMR Acquisition: The spectrum is acquired using a standard pulse sequence. Key
parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-3 seconds. A sufficient number of scans (typically 16-64) are averaged
to achieve an adequate signal-to-noise ratio.

13C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence.
Key parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and
an acquisition time of 1-2 seconds. A larger number of scans (typically 1024 or more) are
averaged to compensate for the low natural abundance of the 13C isotope.

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00

ppm.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid 2-(3-Bromophenyl)acetophenone is finely
ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture
is then compressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data
acquisition.

o Acquisition: A background spectrum of the empty sample compartment is first recorded. The
KBr pellet containing the sample is then placed in the sample holder, and the sample
spectrum is recorded. Typically, 16-32 scans are co-added at a resolution of 4 cm~1 over the
range of 4000-400 cm™1.
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o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: A dilute solution of 2-(3-Bromophenyl)acetophenone in a volatile
organic solvent (e.g., methanol or dichloromethane) is introduced into the mass
spectrometer via direct infusion or through a gas chromatography (GC) inlet.

 Instrumentation: An electron ionization (EI) mass spectrometer is used for fragmentation
analysis.

e Acquisition: The sample is ionized using a standard electron energy of 70 eV. The resulting
ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected. The
mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 50-500.

o Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak
and the major fragment ions. The isotopic pattern of bromine (*°*Br and 8!Br) is used to
confirm the presence of a bromine atom in the molecule and its fragments.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for obtaining and analyzing
spectroscopic data, as well as the logical relationships in interpreting the spectral features of 2-
(3-Bromophenyl)acetophenone.
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Caption: General workflow for the spectroscopic analysis of an organic compound.
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Caption: Correlation of structural features with expected spectroscopic signals.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-(3-
Bromophenyl)acetophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1293243#spectroscopic-data-of-2-3-
bromophenyl-acetophenone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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